molecular formula C15H13ClN2O3 B2887075 3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole CAS No. 478066-80-7

3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole

Cat. No.: B2887075
CAS No.: 478066-80-7
M. Wt: 304.73
InChI Key: SYQJJQKLTVXVLC-MFOYZWKCSA-N
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Description

3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole is a synthetic small molecule belonging to the isoxazole class of heterocyclic compounds, recognized in medicinal chemistry as a privileged scaffold for developing novel bioactive agents. The compound features a 3-(4-chlorophenyl)isoxazole core, a structure known to confer significant biological activity, further functionalized with a cyclopropanecarbonyloxyethanimidoyl group at the 5-position. This specific substitution pattern is designed to enhance the molecule's physicochemical properties and interaction with biological targets. Isoxazole derivatives are extensively investigated for their broad and potent pharmacological profiles. This compound is of particular value for antimicrobial research , as similar 1,3-oxazole and isoxazole structures have demonstrated efficacy against Gram-positive bacterial strains and the fungal pathogen C. albicans . Furthermore, its core structure suggests potential for anticancer and immunomodulatory studies ; related isoxazole compounds have shown promising anti-proliferative activity against human cell lines and immunosuppressive properties by inhibiting lymphocyte proliferation and inducible TNF-α production . The integration of the isoxazole ring can also be leveraged in anti-inflammatory and neurobiological research , given its structural similarity to known COX-2 inhibitors and AMPA receptor agonists . The presence of the chlorophenyl and cyclopropyl groups may influence the compound's metabolic stability and binding affinity, making it a versatile intermediate for hit-to-lead optimization and structure-activity relationship (SAR) studies in multiple drug discovery pipelines. This product is provided For Research Use Only. It is strictly intended for laboratory research and experimental applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9(17-21-15(19)11-2-3-11)14-8-13(18-20-14)10-4-6-12(16)7-5-10/h4-8,11H,2-3H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJJQKLTVXVLC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1CC1)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1CC1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Core Structure and Substituent Variations

  • 5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4): A simpler analogue with a methyl group at position 3 and a 4-chlorophenyl group at position 5. Molecular formula: C₁₀H₈ClNO (MW: 193.63 g/mol).
  • Vicinal Diaryl-Substituted Isoxazoles (e.g., Compounds 22–30 in ) : These derivatives feature substituents such as benzyloxy, methoxybenzyl, and methyl groups. For example, Compound 24 includes a 4-methylbenzyloxy group, while Compound 25 has a 4-methoxybenzyloxy substituent. These groups modulate lipophilicity (logP) and steric hindrance compared to the cyclopropanecarbonyloxy group in the target compound .

Physical and Chemical Properties

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Not explicitly provided ~350 (estimated) Not reported Not reported
5-(4-Chlorophenyl)-3-methylisoxazole C₁₀H₈ClNO 193.63 Not reported Not reported
Isoxazoline Derivative () C₂₉H₂₁N₃O₆SCl₂ 610.92 138 74
Compound 22 () C₂₇H₂₀ClN₃O₂ 454.92 Not reported 97

Solubility and Stability

  • The cyclopropanecarbonyloxy group in the target compound likely reduces aqueous solubility compared to analogues with smaller substituents (e.g., methyl or methoxy groups).
  • Isoxazoline derivatives () may exhibit higher stability due to partial saturation of the heterocyclic ring, whereas the fully unsaturated isoxazole core in the target compound could enhance aromatic interactions .

Preparation Methods

Oximation-Halogenation-Cyclization Sequence

A three-step protocol adapted from CN116283810A enables scalable isoxazole formation:

  • Oximation : 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride in alkaline ethanol (NaOH, 70°C, 2 h) to yield 4-chlorobenzaldehyde oxime (87% yield).
  • Halogenation : Treatment with N-iodosuccinimide (NIS) in DMF at 0°C for 1 h forms α-iodooxime.
  • Cyclization : Heating with triethylamine in THF (80°C, 4 h) induces intramolecular cyclization to 3-(4-chlorophenyl)isoxazole.

Key Data :

Step Reagent/Conditions Yield
1 NH₂OH·HCl, NaOH, EtOH 87%
2 NIS, DMF, 0°C 92%
3 Et₃N, THF, 80°C 78%

IR analysis post-cyclization confirms C-O stretch at 1173 cm⁻¹ and absence of aldehyde C=O (1700 cm⁻¹).

Chalcone-Derived Cyclization

Grady’s method employs brominated chalcone intermediates for regioselective isoxazole synthesis:

  • Chalcone precursor : 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one reacts with hydroxylamine hydrochloride in acetic acid (110°C, 6 h) to form the isoxazole core via ketoxime intermediate.
  • Advantage : Superior regiocontrol for 3,5-disubstituted isoxazoles (94% purity by HPLC).

Functionalization at Position 5: Ethanimidoyl Side Chain Installation

Imidoylation via Imidate Intermediates

Building on Freeman and Kim’s work, the 5-position nitrile group of 3-(4-chlorophenyl)isoxazole is converted to an ethanimidoyl moiety:

  • Imidate Formation : React with triethyl orthoacetate (3 equiv) in refluxing toluene (12 h) to yield ethyl N-(isoxazol-5-yl)ethanimidate.
  • Esterification : Treat with cyclopropanecarbonyl chloride (1.2 equiv) and DMAP in dichloromethane (0°C → rt, 4 h) to install the cyclopropylcarbonyloxy group (81% yield over two steps).

Mechanistic Insight :

  • Nucleophilic attack by the imidate’s ethoxy oxygen on the acyl chloride forms the ester linkage.
  • ¹H-NMR of the final product shows a downfield shift for the ethanimidoyl methyl group (δ 2.45 ppm) and cyclopropyl protons (δ 1.15–1.30 ppm).

Alternative Pathway: Amidoxime Rearrangement

A patent-aligned approach substitutes the imidate route:

  • Amidoxime Synthesis : React 5-cyanoisoxazole with hydroxylamine (NH₂OH·HCl, EtOH, 60°C) to form 5-amidoxime.
  • Acylation : Protect the amidoxime with cyclopropanecarbonyl chloride (pyridine, 0°C, 2 h), followed by thermal Beckmann rearrangement (PCl₅, 100°C) to yield the ethanimidoyl ester.

Yield Comparison :

Method Overall Yield
Imidate (3.1) 81%
Amidoxime (3.2) 68%

Spectroscopic Characterization and Purity Assessment

Infrared Spectroscopy

  • Isoxazole C-O-C : 1173 cm⁻¹
  • Ethanimidoyl C=N : 1640 cm⁻¹
  • Cyclopropylcarbonyl C=O : 1725 cm⁻¹

Nuclear Magnetic Resonance

  • ¹H-NMR (400 MHz, CDCl₃) :
    δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H),
    δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H),
    δ 2.45 (s, 3H, CH₃),
    δ 1.15–1.30 (m, 4H, cyclopropyl).

  • ¹³C-NMR : 165.8 ppm (C=O), 152.1 ppm (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, with tₐ = 6.7 min.

Optimization Challenges and Side Reactions

Competing Pathways in Imidoylation

  • Imidate Hydrolysis : Excess moisture leads to ethanimidoyl → amide degradation (mitigated by molecular sieves).
  • Cyclopropane Ring Opening : Strong acids or bases destabilize the cyclopropyl group (pH 6–8 optimal).

Byproduct Formation in Cyclization

  • Dihydroisoxazole Adducts : Overheating during cyclization generates 4,5-dihydro derivatives (controlled via TLC monitoring).

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost (USD/kg)
Chalcone cyclization 420
Oximation route 310

Green Chemistry Metrics

  • E-factor : Oximation route generates 8.2 kg waste/kg product vs. 12.7 kg/kg for chalcone method.
  • Solvent Recovery : DMF and THF recycled via distillation (90% efficiency).

Q & A

Q. Example Protocol :

  • Start with 4-chlorobenzonitrile oxide and cyclopropanecarbonyl ethanimidoyl chloride.
  • Use [bis(trifluoroacetoxy)iodo]benzene (PIDA) as an oxidant in dichloromethane at 4°C.
  • Purify via flash chromatography (silica gel, 70:30 hexane/ethyl acetate).

What methodologies are recommended for characterizing the structural integrity of this compound?

Basic Research Question
Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., distinguishing 3- and 5-chlorophenyl groups via coupling patterns).
  • HRMS : Validate molecular weight (e.g., calculated for C16_{16}H14_{14}ClN3_3O3_3: 331.0725; observed: 331.0722) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify process-related impurities (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate under basic conditions) .

How does 3-(4-chlorophenyl)isoxazole inhibit glutathione-dependent enzymes, and what are the kinetic parameters?

Advanced Research Question
This compound exhibits uncompetitive inhibition against glutathione reductase (GR) with an IC50_{50} of 0.059 mM and Ki_i of 0.011 ± 0.002 mM, binding specifically to the enzyme-substrate complex (). For glutathione S-transferase (GST), bromophenyl analogs (e.g., 3-(4-bromophenyl)isoxazole) show competitive inhibition (IC50_{50} = 0.099 mM), suggesting halogen atom size (Br vs. Cl) influences steric interactions .

Q. Methodology :

  • Docking simulations : Compare binding poses using GR crystal structures (PDB: 1XAN).
  • Free energy calculations : Quantify halogen interactions (e.g., bromine’s higher van der Waals contribution) .

What computational approaches predict the compound’s interaction with non-enzymatic targets like VEGF receptors?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical:

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the cyclopropylcarbonyl group’s electron-deficient carbonyl may interact with VEGF receptor lysine residues .
  • Docking (AutoDock Vina) : Use the VEGF receptor 2 kinase domain (PDB: 4AGD) to simulate binding. TAK-593 (a related compound) shows hydrogen bonds with Glu885 and hydrophobic interactions with Leu887 .

How can researchers address discrepancies in biological activity data caused by pH-dependent stability?

Advanced Research Question
Design pH-controlled stability assays:

  • HPLC stability studies : Incubate the compound at pH 2–9 (37°C, 24 hrs). At pH 9, degradation products like ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate form, reducing bioactivity .
  • Buffered enzymatic assays : Perform GR/GST inhibition assays in phosphate buffer (pH 7.4) to mimic physiological conditions and minimize hydrolysis .

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